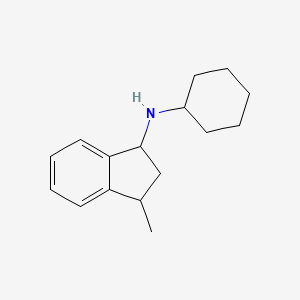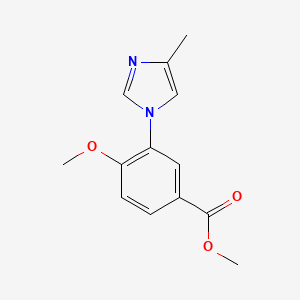
methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Preparation Methods
The synthesis of methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoate, followed by further synthetic steps to achieve the target compound . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the process is carried out under controlled temperatures and pressures to ensure the desired product yield .
Chemical Reactions Analysis
Methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 4-methoxy-3-(4-methyl-1H-imidazol-1-yl)benzoate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer drug.
What sets this compound apart is its unique combination of a methoxy group and a methyl-imidazole moiety, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 4-methoxy-3-(4-methylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-15(8-14-9)11-6-10(13(16)18-3)4-5-12(11)17-2/h4-8H,1-3H3 |
InChI Key |
JLDRRQYNRWZPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=CC(=C2)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



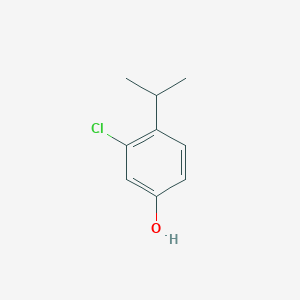
![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
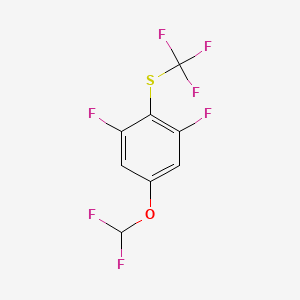
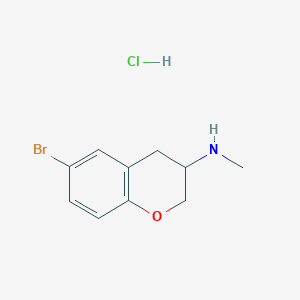
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
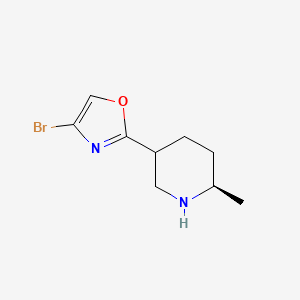
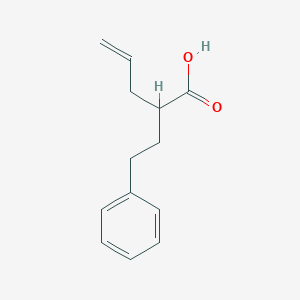

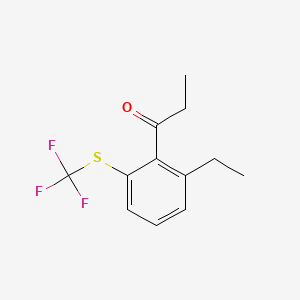
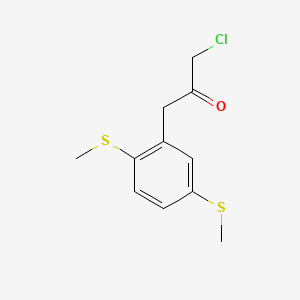
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
